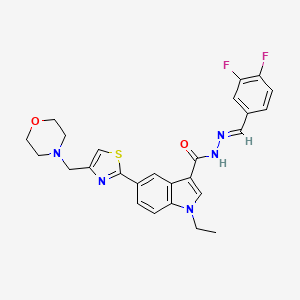![molecular formula C74H106N20O13S B15141444 [D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)
[D-Pro2,D-Trp7,9] Substance P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of Substance P, a neuropeptide involved in various physiological processes. This compound is known for its role as a weak agonist and a potent, specific, competitive antagonist of Substance P . It has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Pro2,D-Trp7,9] Substance P involves the incorporation of D-proline and D-tryptophan at specific positions in the peptide chain. The process typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[D-Pro2,D-Trp7,9] Substance P undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the disulfide bonds within the peptide.
Substitution: Substitution reactions can be employed to introduce different functional groups at specific positions in the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various protecting groups and deprotecting agents are used during SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives, which may have different pharmacological properties .
Scientific Research Applications
[D-Pro2,D-Trp7,9] Substance P has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Mechanism of Action
[D-Pro2,D-Trp7,9] Substance P exerts its effects by antagonizing the neurokinin-1 receptor (NK1R), which is the primary receptor for Substance P . By binding to NK1R, it inhibits the binding of endogenous Substance P, thereby blocking its physiological effects. This mechanism is particularly relevant in the context of pain and inflammation, where Substance P plays a key role in transmitting pain signals and promoting inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: A small molecular NK1R antagonist with potent antiemetic and anticancer properties.
[D-Arg1,D-Phe5,D-Trp7,9,Leu11] Substance P: Another synthetic analogue with similar antagonistic properties but different amino acid substitutions.
Uniqueness
[D-Pro2,D-Trp7,9] Substance P is unique due to its specific amino acid substitutions, which confer distinct pharmacological properties. Its ability to act as a weak agonist and a potent antagonist makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C74H106N20O13S |
|---|---|
Molecular Weight |
1515.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60-/m0/s1 |
InChI Key |
ARZXOJGZBACSSO-RWOMGTBUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)








